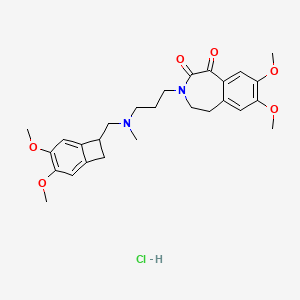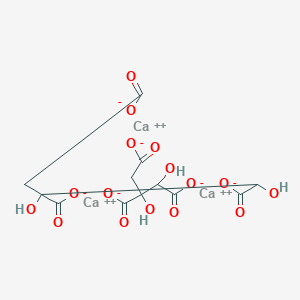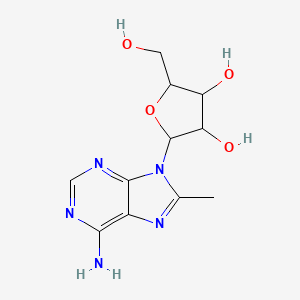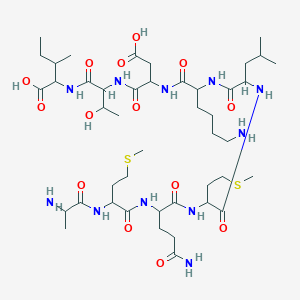
H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” is a peptide composed of nine amino acids: alanine, methionine, glutamine, methionine, leucine, lysine, aspartic acid, threonine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
Peptides like “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” are used as model compounds to study peptide synthesis, folding, and stability. They also serve as building blocks for designing novel materials and catalysts.
Biology
In biological research, peptides are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They can also be used as antigens to generate specific antibodies.
Medicine
Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, and antimicrobial agents. Peptides are also used in vaccine development and as diagnostic tools.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and biodegradable materials. They also play a role in biotechnology applications, such as biosensors and bioseparations.
Mechanism of Action
The mechanism of action of “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. These interactions can modulate signaling pathways, enzyme activity, and cellular functions. The specific molecular targets and pathways involved vary depending on the peptide’s sequence and the biological context.
Comparison with Similar Compounds
Similar Compounds
H-Ala-met-gln-met-leu-lys-asp-thr-ile-NH2: Similar sequence but with an amide group at the C-terminus.
H-Ala-met-gln-met-leu-lys-asp-thr-ile-OCH3: Similar sequence but with a methoxy group at the C-terminus.
H-Ala-met-gln-met-leu-lys-asp-thr-ile-COOH: Similar sequence but with a carboxyl group at the C-terminus.
Uniqueness
The uniqueness of “H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH” lies in its specific sequence and the presence of a hydroxyl group at the C-terminus. This specific structure can influence its stability, solubility, and biological activity, making it distinct from other similar peptides.
Properties
Molecular Formula |
C44H79N11O14S2 |
|---|---|
Molecular Weight |
1050.3 g/mol |
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C44H79N11O14S2/c1-9-23(4)34(44(68)69)54-43(67)35(25(6)56)55-42(66)31(21-33(58)59)53-37(61)26(12-10-11-17-45)49-41(65)30(20-22(2)3)52-40(64)29(16-19-71-8)51-38(62)27(13-14-32(47)57)50-39(63)28(15-18-70-7)48-36(60)24(5)46/h22-31,34-35,56H,9-21,45-46H2,1-8H3,(H2,47,57)(H,48,60)(H,49,65)(H,50,63)(H,51,62)(H,52,64)(H,53,61)(H,54,67)(H,55,66)(H,58,59)(H,68,69) |
InChI Key |
VPOLJMZMAKOJCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B12318440.png)
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)
![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)

![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)
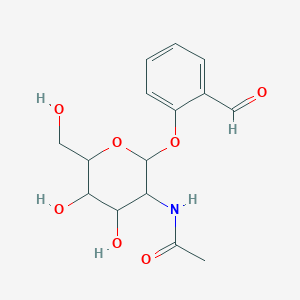
amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B12318489.png)

![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)
